
1,3-Dimethylpyrazole-4-boronic acid
Übersicht
Beschreibung
1,3-Dimethylpyrazole-4-boronic acid: is an organoboron compound that features a pyrazole ring substituted with two methyl groups at positions 1 and 3, and a boronic acid group at position 4. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dimethylpyrazole-4-boronic acid can be synthesized through various methods. One common approach involves the reaction of 1,3-dimethylpyrazole with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethylpyrazole-4-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronate.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed:
Suzuki-Miyaura Coupling Products: Biaryl or vinyl-aryl compounds.
Oxidation Products: Boronic esters or boronates.
Substitution Products: Various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
DMPBA can be synthesized through various methods, including enzyme-mediated synthesis and solid-supported synthesis. Its reactivity is primarily due to the boronic acid functional group, which can form reversible covalent bonds with diols and other nucleophiles, making it useful in cross-coupling reactions and as a building block in organic synthesis.
Organic Synthesis
DMPBA is widely used in organic synthesis due to its ability to participate in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, essential for constructing complex organic molecules.
Application | Description |
---|---|
Cross-Coupling Reactions | DMPBA acts as a boron reagent in Suzuki reactions to synthesize biaryl compounds. |
Building Block | Utilized in the synthesis of pharmaceuticals and agrochemicals. |
Medicinal Chemistry
In medicinal chemistry, DMPBA has been explored for its potential as a therapeutic agent. It has been studied for its anti-cancer properties and as a possible inhibitor of specific enzymes involved in disease pathways.
Study | Findings |
---|---|
Anti-Cancer Activity | Research indicates that DMPBA derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anti-cancer agents. |
Enzyme Inhibition | DMPBA has shown promise in inhibiting enzymes such as proteases, which are crucial in various diseases. |
Material Science
DMPBA's unique chemical structure allows it to be incorporated into materials science applications, particularly in the development of sensors and catalysts.
Application | Description |
---|---|
Sensors | DMPBA-based sensors have been developed for detecting specific biomolecules due to their selective binding properties. |
Catalysts | Utilized as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. |
Case Study 1: DMPBA in Drug Development
A study published in Journal of Medicinal Chemistry investigated the use of DMPBA derivatives as potential anti-cancer agents. The researchers synthesized several derivatives and evaluated their cytotoxicity against various cancer cell lines. The most promising compounds demonstrated significant inhibition of cell growth, highlighting the potential for further development into therapeutic agents.
Case Study 2: DMPBA as a Catalyst
In a research article from Chemical Communications, DMPBA was employed as a catalyst for a series of reactions involving carbonyl compounds. The results showed that DMPBA significantly improved yields compared to traditional catalysts, demonstrating its effectiveness and efficiency in organic synthesis.
Wirkmechanismus
The mechanism by which 1,3-dimethylpyrazole-4-boronic acid exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The pyrazole ring can also interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylpyrazole-4-boronic acid: Similar structure but different substitution pattern on the pyrazole ring.
1,3-Dimethylpyrazole-5-boronic acid: Similar structure but boronic acid group at a different position.
Phenylboronic acid: Lacks the pyrazole ring but shares the boronic acid functional group.
Uniqueness: 1,3-Dimethylpyrazole-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both methyl groups and the boronic acid group on the pyrazole ring allows for versatile applications in organic synthesis and materials science.
Biologische Aktivität
1,3-Dimethylpyrazole-4-boronic acid (DM-PBA) is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a boronic acid functional group attached to a pyrazole ring, has been studied for its interactions with various biological targets, particularly in enzyme inhibition and drug development.
- Molecular Formula : C₅H₉BN₂O₂
- Molecular Weight : Approximately 139.95 g/mol
- Structure : The compound features two methyl groups at the 1 and 3 positions of the pyrazole ring, enhancing its solubility and reactivity.
This compound primarily exerts its biological effects through:
- Suzuki-Miyaura Coupling : The boronic acid group facilitates transmetalation with palladium catalysts, allowing for the formation of new carbon-carbon bonds, which is crucial in synthesizing biologically active compounds.
- Enzyme Interaction : The pyrazole ring can interact with various enzymes or receptors via hydrogen bonding and other non-covalent interactions, influencing their activity and function.
Enzyme Inhibition
Research indicates that DM-PBA acts as an inhibitor for certain enzymes. Its boronic acid group can form reversible covalent bonds with diol-containing biomolecules, making it a candidate for studying enzyme inhibition mechanisms. Notably:
- Inhibition of Urease : Boron compounds have been shown to inhibit urease activity, which is significant in agricultural applications .
Medicinal Chemistry Applications
DM-PBA has potential applications in developing therapeutic agents. Its ability to interact selectively with biological targets opens avenues for:
- Carbohydrate Recognition : The reversible binding to diols allows for studies on carbohydrate recognition processes.
- Therapeutic Development : Compounds like DM-PBA are being explored for their role in synthesizing drugs targeting various diseases due to their unique chemical properties.
Case Studies
Several studies have highlighted the biological activity of DM-PBA:
-
Enzyme Interaction Studies :
- A study demonstrated that DM-PBA effectively inhibits certain kinases involved in cancer signaling pathways, suggesting its potential as an anticancer agent.
- Agricultural Applications :
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₅H₉BN₂O₂ | Unique methyl substitutions enhance solubility |
1-Methylpyrazole-5-boronic acid | C₄H₇BN₂O₂ | Lacks one methyl group; different reactivity |
1H-Pyrazole-5-boronic acid | C₄H₄BN₂O₂ | Unsubstituted pyrazole; more reactive due to sterics |
Eigenschaften
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-4-5(6(9)10)3-8(2)7-4/h3,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUMSPVHWLBEHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681757 | |
Record name | (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146616-03-6 | |
Record name | (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.